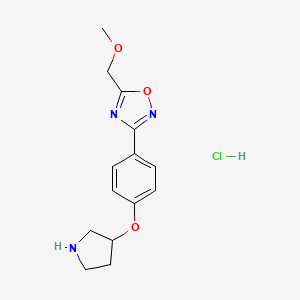
5-(Methoxymethyl)-3-(4-(pyrrolidin-3-yloxy)phenyl)-1,2,4-oxadiazole hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Methoxymethyl)-3-(4-(pyrrolidin-3-yloxy)phenyl)-1,2,4-oxadiazole hydrochloride is a synthetic organic compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Methoxymethyl)-3-(4-(pyrrolidin-3-yloxy)phenyl)-1,2,4-oxadiazole hydrochloride typically involves multiple steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.
Pyrrolidin-3-yloxy Substitution: The pyrrolidin-3-yloxy group is introduced via nucleophilic substitution reactions, where a pyrrolidine derivative reacts with a suitable leaving group on the phenyl ring.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the synthesis.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxymethyl group,
Biological Activity
5-(Methoxymethyl)-3-(4-(pyrrolidin-3-yloxy)phenyl)-1,2,4-oxadiazole hydrochloride is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C₁₄H₁₈ClN₃O₃
- Molecular Weight : 311.76 g/mol
- CAS Number : 2310153-78-5
Biological Activity Overview
The biological activity of oxadiazole derivatives, including the compound , has been extensively studied. These compounds exhibit a range of pharmacological effects, including:
- Anticancer Activity : Many oxadiazole derivatives have shown significant antiproliferative effects against various cancer cell lines.
- Antimicrobial Effects : Some studies indicate potential antibacterial and antifungal properties.
- Anti-inflammatory Properties : Certain derivatives have been noted for their ability to reduce inflammation.
Anticancer Activity
Research has demonstrated that oxadiazole derivatives can inhibit the growth of cancer cells through various mechanisms. For instance, a study highlighted that compounds similar to this compound exhibited high potency against multiple cancer types.
Table 1: Anticancer Activity of Oxadiazole Derivatives
| Compound | Cell Line | IC50 (µM) | % Inhibition |
|---|---|---|---|
| Compound A | T-47D (Breast) | 0.67 | 90.47% |
| Compound B | HCT-116 (Colon) | 0.80 | 84.32% |
| Compound C | PC-3 (Prostate) | 0.87 | 84.83% |
Note: IC50 values indicate the concentration required to inhibit cell growth by 50%.
The mechanisms through which oxadiazole derivatives exert their biological effects include:
- Inhibition of Enzymatic Activity : Compounds have shown inhibitory effects on various enzymes such as histone deacetylases (HDAC), which are involved in cancer progression.
- Induction of Apoptosis : Some derivatives trigger programmed cell death in malignant cells.
- Targeting Specific Receptors : For example, certain oxadiazoles have been identified as inhibitors of protein kinases involved in cancer signaling pathways.
Case Studies
Several studies have focused on the biological activity of related compounds:
-
Study on Anticancer Efficacy :
- Researchers evaluated a series of oxadiazole derivatives for their efficacy against breast and colon cancer cell lines.
- Results indicated that modifications in the chemical structure significantly affected potency and selectivity.
-
Antimicrobial Assessment :
- A subset of oxadiazoles was tested against common bacterial strains.
- Compounds demonstrated varying degrees of antibacterial activity, suggesting potential applications in treating infections.
Properties
IUPAC Name |
5-(methoxymethyl)-3-(4-pyrrolidin-3-yloxyphenyl)-1,2,4-oxadiazole;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O3.ClH/c1-18-9-13-16-14(17-20-13)10-2-4-11(5-3-10)19-12-6-7-15-8-12;/h2-5,12,15H,6-9H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGRITAZJMLVZTR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=NC(=NO1)C2=CC=C(C=C2)OC3CCNC3.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














